molecular formula C11H15NO B8717431 (5(R)-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol CAS No. 828914-11-0

(5(R)-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol

Cat. No.: B8717431
CAS No.: 828914-11-0
M. Wt: 177.24 g/mol
InChI Key: LMNWQFGQPQCNCL-LLVKDONJSA-N
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Description

(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol is a chiral organic compound that features a tetrahydronaphthalene core with an amino group and a hydroxyl group attached

Chemical Reactions Analysis

Types of Reactions

(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of (5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5®-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group on a tetrahydronaphthalene core. This combination of functional groups and structural features makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

828914-11-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-2-yl]methanol

InChI

InChI=1S/C11H15NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h4-6,11,13H,1-3,7,12H2/t11-/m1/s1

InChI Key

LMNWQFGQPQCNCL-LLVKDONJSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)CO)N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-azido-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid methyl ester (35 g, 151 mmol, 1.0 eq) in THF (100 mL) was added dropwise in 30 min. The reaction was warmed to RT spontaneously and stirred at RT overnight. The reaction was quenched with THF and H2O mixture (30 mL, THF:H2O=2:1), followed by the sequential addition of 5 N NaOH (10 mL) and H2O (100 mL) while keeping the temperature of the reaction lower than 5° C. The reaction was stirred at RT for additional 5 h. The precipitate was filtered and washed with THF. The concentration of the filtrate afforded the title compound as a light yellow solid. MS (ESI, pos. ion) m/z: 161 (M−NH3+1).
Name
5-azido-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid methyl ester
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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